molecular formula C21H18N2O6 B3675028 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate CAS No. 355826-69-6

2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate

Cat. No.: B3675028
CAS No.: 355826-69-6
M. Wt: 394.4 g/mol
InChI Key: OCJRPPQKZMCIFH-UHFFFAOYSA-N
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Description

2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate, also known as MNQ, is a chemical compound that has been the subject of extensive scientific research. MNQ belongs to the quinoline carboxylate family of compounds, which have been found to possess a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties.

Mechanism of Action

2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate exerts its antitumor effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound binds to the DNA-topoisomerase II complex and prevents the enzyme from completing its function, leading to DNA damage and cell death. This compound also inhibits the activity of DNA polymerase, an enzyme that is involved in DNA synthesis.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile in animal studies. It is rapidly absorbed and metabolized in the body, and is eliminated mainly through urine. This compound has been found to have a moderate half-life of around 4 hours in rats.

Advantages and Limitations for Lab Experiments

2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has a high purity and can be easily characterized using various analytical techniques such as NMR and mass spectrometry. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has a low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate. One area of research is to investigate the use of this compound in combination with other chemotherapeutic agents to enhance its antitumor effects. Another area of research is to explore the potential of this compound as an antimicrobial and antiviral agent. This compound has been found to inhibit the growth of various bacteria and viruses, including HIV and herpes simplex virus. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.

Scientific Research Applications

2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate has been extensively studied for its antitumor properties. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, colon, and prostate cancer cells. This compound works by inducing apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of enzymes that are involved in cancer cell proliferation.

Properties

IUPAC Name

[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl] 2,8-dimethylquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6/c1-12-5-4-6-15-16(9-13(2)22-20(12)15)21(25)29-11-18(24)14-7-8-19(28-3)17(10-14)23(26)27/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJRPPQKZMCIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)OCC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901144373
Record name 2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355826-69-6
Record name 2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355826-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2,8-dimethyl-4-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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